molecular formula C12H17N B1593372 1-Methyl-4-phenylpiperidine CAS No. 774-52-7

1-Methyl-4-phenylpiperidine

Cat. No. B1593372
CAS RN: 774-52-7
M. Wt: 175.27 g/mol
InChI Key: ZETXHVRPKUXQIT-UHFFFAOYSA-N
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Patent
US06642239B2

Procedure details

4-Phenylpiperidine (12.4 mmol), paraformaldehyde (24.8 mmol) and tetraisopropoxy-titanium (12.4 mmol) are suspended in 1,2-dimethoxyethane (20 ml) and warmed to 60° C. for 30 minutes and stirred at rt for one additional hour. Sodium borohydride (12.4 mmol) is added in portions and the mixture is stirred at rt for 2 hours and at 60° C. for additional 3 hours. After cooling the solvent is evaporated and the residue is dissolved in a mixture of aqueous ammonia (60 ml) and ethyl acetate and filtered carefully. The mixture is extracted three times with ethyl acetate and the combined organic phases are dried over sodium sulfate and evaporated. A pale brown oil is obtained.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
24.8 mmol
Type
reactant
Reaction Step Two
Quantity
12.4 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
12.4 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:13]=O.[BH4-].[Na+]>COCCOC.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[C:1]1([CH:7]2[CH2:8][CH2:9][N:10]([CH3:13])[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.4 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Step Two
Name
Quantity
24.8 mmol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
12.4 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
12.4 mmol
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at rt for one additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at rt for 2 hours and at 60° C. for additional 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a mixture of aqueous ammonia (60 ml) and ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered carefully
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
A pale brown oil is obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.